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Executive Summary

4-Chlorophenylsulfonylacetone (CAS: 5000-48-6) is a specialized organosulfur building
block characterized by the presence of a sulfonyl group and a ketone moiety separated by a
highly active methylene bridge.[1][2] This structural arrangement confers unique electrophilic
and nucleophilic properties, making it a critical intermediate in the synthesis of heterocyclic
pharmaceuticals, particularly antiviral agents and substituted pyrroles.

This guide provides a rigorous analysis of its physical state, molecular architecture, and
spectral fingerprints to support researchers in quality control, synthesis planning, and drug
discovery.

Molecular Architecture & Electronic Properties

The reactivity of 4-Chlorophenylsulfonylacetone is dictated by the "push-pull" electronics of
its substituents.

o Active Methylene Bridge (

): Flanked by two strong electron-withdrawing groups (EWGs)—the sulfonyl (
) and the carbonyl (

)—the central methylene protons are highly acidic (
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). This facilitates easy deprotonation to form a stable carbanion, serving as a nucleophile in
Knoevenagel condensations or Paal-Knorr syntheses.

e 4-Chloro Substituent: The chlorine atom at the para position of the phenyl ring exerts an
inductive electron-withdrawing effect (-1) that slightly increases the acidity of the methylene
protons compared to the unsubstituted analog, while also enhancing lipophilicity.

» Sulfonyl Linker: Provides geometric rigidity and metabolic stability, often acting as a
bioisostere for carbonyls in drug design.

Structural Diagram: Electronic Effects & Tautomerism

The following diagram illustrates the electronic environment and the potential for keto-enol
tautomerism, which governs its reactivity.
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Caption: Figure 1. Electronic influences and tautomeric equilibrium. The flanking EWGs render
the central methylene highly acidic, facilitating carbanion formation.

Physical Properties Matrix

The following data consolidates experimental values and validated predictions. Note that while
the melting point is a sharp experimental value, solubility profiles are often derived from the
general behavior of aryl sulfones.
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Property Value | Characteristic Relevance

1-(4-
IUPAC Name chlorobenzenesulfonyl)propan-  Standardization

2-one
CAS Number 5000-48-6 Procurement Verification
Molecular Formula Mass Spectrometry (M+)
Molecular Weight 232.68 g/mol Stoichiometry calculations

Physical State

Crystalline Powder

Solid handling

Appearance

Off-white to White

Visual purity check (Yellowing

indicates oxidation)

Melting Point

76°C - 79°C

Key purity indicator; sharp
range implies high purity

Solubility (Organic)

Soluble in DCM, Acetone,
Ethyl Acetate, DMSO

Standard reaction solvents

Solubility (Water)

Low / Insoluble

Aqueous workup allows

precipitation/extraction

LogP (Predicted)

~1.2-1.8

Lipophilicity; membrane

permeability estimation

Storage

2-8°C, Inert Atmosphere

Prevents moisture absorption

and slow oxidation

Spectral Characterization (Identification)

To validate the identity of 4-Chlorophenylsulfonylacetone, researchers should look for the

following diagnostic signals.

Nuclear Magnetic Resonance (NMR)

The

NMR spectrum is distinct due to the isolation of the methylene group.
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e Solvent:

or Acetone-

e ~2.35 ppm (3H, s): Methyl group of the ketone (
).

e ~4.20 ppm (2H, s): Methylene bridge (

). This singlet is significantly deshielded due to the two adjacent electron-withdrawing
groups.

e ~7.50—7.90 ppm (4H, m): Aromatic protons. Typically appears as an AA'BB' system
characteristic of para-substitution. The protons ortho to the sulfonyl group are more
deshielded (~7.8-7.9 ppm) than those ortho to the chlorine (~7.5-7.6 ppm).

Infrared Spectroscopy (IR)

e 1715-1725cm

: Strong Carbonyl (

) stretch.
e 1320 cm

& 1150 cm

: Sulfonyl (

) asymmetric and symmetric stretches.
e 1090 cm

: Aryl-Chloride (

) stretch.

Synthesis & Purification Context

Understanding the synthesis pathway aids in identifying potential impurities, such as unreacted
sulfonyl chloride or disulfide byproducts.
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Primary Synthetic Route

The most robust synthesis involves the alkylation of a sulfinate salt.

e Reduction: 4-Chlorobenzenesulfonyl chloride is reduced (e.g., using sodium sulfite) to
Sodium 4-chlorobenzenesulfinate.

o Alkylation: The sulfinate nucleophile attacks Chloroacetone (1-chloropropan-2-one).

¢ Product: 4-Chlorophenylsulfonylacetone.

Impurity Profile

¢ Bis(4-chlorophenyl)disulfide: Common byproduct from over-reduction of the sulfonyl chloride.
Appears as a yellow contaminant.

o Chloroacetone: Residual starting material; volatile and lachrymatory.

Synthesis Workflow Diagram
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Caption: Figure 2. Standard synthetic pathway via sulfinate alkylation, highlighting the critical
reduction step.

Handling and Stability Protocols

» Hygroscopicity: Sulfones can be slightly hygroscopic. Store in a desiccator or tightly sealed
container.
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o Thermal Stability: Stable up to its melting point (76°C). Avoid prolonged heating above 100°C
without solvent, as sulfones can sometimes extrude

under extreme pyrolysis conditions, though this is less common than with sulfoxides.

» Safety: The compound is an organosulfur agent. Standard PPE (gloves, goggles) is required.
Avoid inhalation of dust.

o Storage: Recommended storage is at 2°C to 8°C (refrigerated) to maintain maximum purity
over long durations, although it is generally stable at room temperature for short periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Physical Characteristics of 4-
Chlorophenylsulfonylacetone: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1584173#physical-characteristics-of-4-
chlorophenylsulfonylacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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